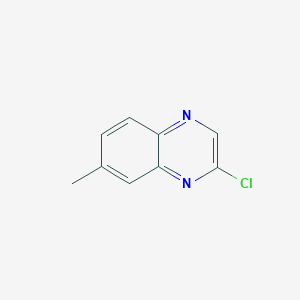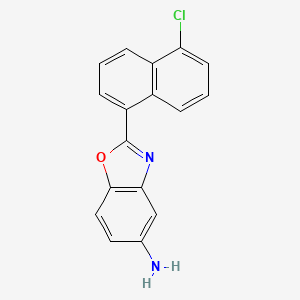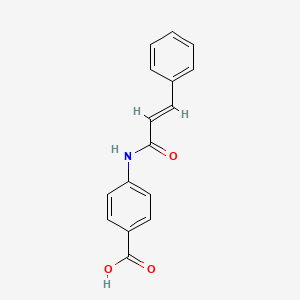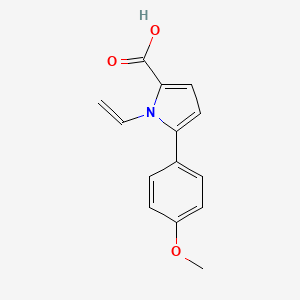
2-Chloro-7-methylquinoxaline
Overview
Description
2-Chloro-7-methylquinoxaline is a heterocyclic organic molecule containing the quinoxaline ring system with a methyl and chlorine substituent at the 7 and 2 positions, respectively . It has a molecular weight of 178.62 .
Synthesis Analysis
The synthesis of this compound has been extensively studied. An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClN2 . The InChI code is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Antimicrobial Activity
2-Chloro-3-methylquinoxaline derivatives have been synthesized and tested for antimicrobial activity. These compounds were created by replacing the chlorine at C-2 with an ether linkage attached to a benzene ring, which was further reacted to yield new Schiff bases. These bases demonstrated optimized antimicrobial properties (Singh et al., 2010).
Chromatography Applications
2-Chloro-7-methylquinoxaline derivatives have been utilized in chromatographic assays for detecting methylglyoxal in chemical and biological systems. Methods for synthesizing these derivatives and their use in liquid chromatographic fluorimetric assays have been explored, demonstrating their utility in analytical chemistry (McLellan & Thornalley, 1992).
Anti-Tubercular Agents
Novel quinoxaline derivatives, including this compound, have been synthesized and evaluated for anti-tubercular activity. These compounds showed promise as potential treatments against Mycobacterium tuberculosis, including drug-resistant strains (Srinivasarao et al., 2020).
Anti-Inflammatory Applications
2-Chloro-3-methylquinoxaline derivatives have been synthesized and tested for in vivo anti-inflammatory activity. These compounds were effective in reducing inflammation, as evidenced in carrageenan-induced rat paw edema models (Singh et al., 2010).
Electrical and Thermal Studies
This compound derivatives have been used in studies exploring the electrical and thermal properties of chloro complexes with various metals. These studies contribute to the understanding of the behavior of these compounds under different conditions (Allan et al., 1989).
Pharmaceutical Synthesis
This compound derivatives are key intermediates in the synthesis of pharmaceuticals. These derivatives have been synthesized and evaluated for their anti-tuberculosis activity, demonstrating their role in drug development (Jaso et al., 2003).
Safety and Hazards
The safety information for 2-Chloro-7-methylquinoxaline includes several hazard statements such as H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Chloro-7-methylquinoxaline (CMQ) is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been found to have a wide range of pharmaceutical applications, acting on various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoxaline derivatives have shown promising activity against alpha-glucosidase .
Biochemical Pathways
Quinoxaline derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 1786 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Quinoxaline derivatives have been found to have a wide range of biological effects, depending on their specific targets and modes of action .
Biochemical Analysis
Biochemical Properties
2-Chloro-7-methylquinoxaline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . This interaction suggests that this compound can modulate the activity of CYP1A2, potentially affecting the metabolism of other substances that are substrates of this enzyme.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways. Additionally, this compound can modulate gene expression, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition can lead to a decrease in the metabolism of substrates that are processed by CYP1A2. Furthermore, this compound can interact with other proteins and enzymes, potentially leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of CYP1A2 activity, which can have lasting effects on cellular function . Additionally, prolonged exposure may lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit CYP1A2 activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interfere with essential metabolic processes and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways . This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and solubility .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This localization is crucial for its activity, as it allows the compound to effectively modulate the function of its target enzymes and proteins .
properties
IUPAC Name |
2-chloro-7-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMISOVULFCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343268 | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90272-84-7 | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90272-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)






![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)

